molecular formula C17H15N3O2S B3002907 2-methyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886918-74-7

2-methyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B3002907
CAS RN: 886918-74-7
M. Wt: 325.39
InChI Key: XCWKPYLVAXJMSO-UHFFFAOYSA-N
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Description

2-methyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a novel compound that has gained attention in the scientific community due to its potential application in various fields such as medicinal chemistry, drug discovery, and biological research.

Scientific Research Applications

Antioxidant Activity

This compound has been studied for its potential antioxidant properties. Antioxidants are important in research for their ability to neutralize free radicals, which can prevent cell damage and have implications in the study of aging and various diseases .

Antibacterial Activity

Another area of application is in antibacterial activity. Compounds with antibacterial properties are crucial in the development of new medications and treatments for bacterial infections .

Smoothened (Smo) Activity

Some benzamide derivatives, which may include compounds similar to the one , have been synthesized and studied for their Smo activity. Smo is a receptor protein that plays a significant role in the hedgehog signaling pathway, which is important in embryonic development and has been implicated in the progression of certain cancers .

Alkylation Reactions

The compound may also be used in alkylation reactions with various aryl methyl sulfides. Alkylation is a fundamental type of chemical reaction in organic chemistry, with applications ranging from drug synthesis to materials science .

properties

IUPAC Name

2-methyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11-5-3-4-6-14(11)15(21)18-17-20-19-16(22-17)12-7-9-13(23-2)10-8-12/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWKPYLVAXJMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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